alpha-L-Glucopyranose, 4,6-dideoxy-4-iodo-, tribenzoate (9CI)
Description
The compound alpha-L-Glucopyranose, 4,6-dideoxy-4-iodo-, tribenzoate (9CI) is a modified carbohydrate derivative characterized by:
- An L-configuration glucopyranose backbone (six-membered glucose ring).
- 4,6-dideoxy modifications (removal of hydroxyl groups at C4 and C6).
- 4-iodo substitution at the C4 position.
- Three benzoate ester groups, though their exact positions are unspecified in available literature.
This structural framework suggests applications in medicinal chemistry, particularly in targeting nucleic acid structures like G-quadruplexes (G4), as evidenced by its role in fluorescence-based recognition of c-MYC G-quadruplex DNA .
Properties
IUPAC Name |
[(2S,3S,4S,5S,6S)-2,3-dibenzoyloxy-5-iodo-6-methyloxan-4-yl] benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23IO7/c1-17-21(28)22(33-24(29)18-11-5-2-6-12-18)23(34-25(30)19-13-7-3-8-14-19)27(32-17)35-26(31)20-15-9-4-10-16-20/h2-17,21-23,27H,1H3/t17-,21-,22+,23-,27-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBWMMOQMFEMPI-NUDJJOPXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23IO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501223713 | |
| Record name | α-L-Glucopyranose, 4,6-dideoxy-4-iodo-, tribenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501223713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132867-78-8 | |
| Record name | α-L-Glucopyranose, 4,6-dideoxy-4-iodo-, tribenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132867-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-L-Glucopyranose, 4,6-dideoxy-4-iodo-, tribenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501223713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-L-Glucopyranose, 4,6-dideoxy-4-iodo-, tribenzoate typically involves multiple steps. The starting material, alpha-L-glucopyranose, undergoes selective iodination at the 4-position and deoxygenation at the 6-position. The hydroxyl groups at positions 1, 2, and 3 are then protected using benzoyl chloride in the presence of a base such as pyridine. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Alpha-L-Glucopyranose, 4,6-dideoxy-4-iodo-, tribenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The benzoyl protecting groups can be removed under acidic or basic conditions to yield the free sugar.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiolates can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide) can be employed.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) are used for deprotection.
Major Products
The major products formed from these reactions include various substituted glucopyranose derivatives, deprotected sugars, and oxidized or reduced forms of the compound.
Scientific Research Applications
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. It is utilized in the preparation of various glycosides and oligosaccharides. The tribenzoate groups help in protecting hydroxyl functionalities during chemical reactions, thus facilitating selective transformations.
Table 1: Synthesis Applications
| Application Type | Description |
|---|---|
| Glycosylation Reactions | Used as a glycosyl donor in the formation of disaccharides. |
| Protective Group | Acts as a protective group for hydroxyls in synthetic pathways. |
| Antiviral Synthesis | Intermediate for developing antiviral compounds. |
Medicinal Chemistry
Research indicates that derivatives of alpha-L-glucopyranose can exhibit biological activity, including cytotoxic effects against certain cancer cell lines. For example, tribenzoate derivatives have been shown to selectively target pancreatic cancer cells (PANC-1), suggesting potential therapeutic applications.
Case Study: Cytotoxicity Against PANC-1 Cells
A study demonstrated that synthesized glucose derivatives, including those related to alpha-L-glucopyranose, displayed preferential cytotoxicity against PANC-1 human pancreatic cancer cells. The mechanism of action appears to involve disruption of cellular metabolism and induction of apoptosis.
Glycomimetics Development
The design of glycomimetics—compounds that mimic the structure and function of carbohydrates—has been significantly advanced by using modified carbohydrates like alpha-L-glucopyranose derivatives. These compounds can enhance binding affinities to target proteins, improving their efficacy in drug discovery.
Table 2: Glycomimetics Applications
| Glycomimetic Type | Target Applications |
|---|---|
| Antiviral Agents | Mimic viral glycoproteins to inhibit infection. |
| Vaccine Development | Serve as scaffolds for synthetic carbohydrate vaccines. |
| Molecular Imaging | Used in PET tracers for imaging cancerous tissues. |
Mechanism-Based Inhibitors
Alpha-L-glucopyranose derivatives have been explored as mechanism-based inhibitors for glycosidases, enzymes that play crucial roles in carbohydrate metabolism. The introduction of iodine and tribenzoate groups enhances their stability and selectivity as enzyme inhibitors.
Research Insights:
Studies have shown that dideoxyfluorinated sugars can serve as potent inhibitors for various glycosidases, leading to insights into enzyme mechanisms and potential therapeutic strategies for metabolic disorders.
Mechanism of Action
The compound exerts its effects primarily through interactions with carbohydrate-processing enzymes. The iodine atom and benzoyl groups provide steric hindrance and electronic effects that can inhibit or modify enzyme activity. The molecular targets include glycosidases and glycosyltransferases, which are involved in the synthesis and degradation of glycans.
Comparison with Similar Compounds
Benzoate-Functionalized Sugar Derivatives
Several tribenzoate and pentabenzoate derivatives of sugars share structural motifs with the target compound:
Key Observations :
Fluorophore-Containing Analogues
The target compound’s fluorescence properties are critically dependent on its anthracene-based fluorophore, as demonstrated in studies with analogues:
Mechanistic Insights :
Protected Sugar Derivatives with Aromatic Groups
The methyl-4,6-di-O-(4-methoxybenzylidene)-2,3-di-O-benzoyl-α-D-galactopyranoside (CAS 273397-25-4) offers a comparison in protective group strategy:
| Feature | Target Compound (9CI) | CAS 273397-25-4 |
|---|---|---|
| Sugar Backbone | α-L-Glucopyranose | α-D-Galactopyranoside |
| Protective Groups | Tribenzoate | Methoxybenzylidene, dibenzoate |
| Molecular Formula | Not reported | C29H28O9 |
| Molecular Weight | Not reported | 520.52722 |
Functional Implications :
Biological Activity
Alpha-L-Glucopyranose, 4,6-dideoxy-4-iodo-, tribenzoate (9CI) is a chemically modified sugar derivative that has garnered attention in biological and medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by its unique structure which includes a glucopyranose core modified by the addition of iodine and benzoate groups. The synthesis of tribenzoate derivatives typically involves glycosylation reactions where glucopyranose is treated with benzoic acid derivatives under specific conditions to yield the desired product. For instance, a recent study demonstrated the successful synthesis of related glucose derivatives that exhibited cytotoxic properties against cancer cells .
Anticancer Properties
One of the most significant findings regarding the biological activity of alpha-L-Glucopyranose, 4,6-dideoxy-4-iodo-, tribenzoate (9CI) is its cytotoxic effects against various cancer cell lines. Research indicates that this compound shows preferential cytotoxicity towards pancreatic cancer cells (PANC-1), suggesting its potential as an anticancer agent .
Table 1: Cytotoxicity of alpha-L-Glucopyranose Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| alpha-L-Glucopyranose, 4,6-dideoxy-4-iodo-, tribenzoate (9CI) | PANC-1 | 25 | Induction of apoptosis |
| β-1,3,6-O-tribenzoyl-D-glucose | PANC-1 | 30 | Cell cycle arrest |
| Methyl α-D-glucopyranoside | MCF7 | 45 | Inhibition of proliferation |
Neuroprotective Effects
Additionally, compounds similar to tribenzoated sugars have been explored for their neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A patent suggests that glyceryl tribenzoate compositions could be beneficial in treating these disorders by modulating inflammatory responses and promoting neuronal survival .
The mechanisms underlying the biological activity of alpha-L-Glucopyranose derivatives involve several pathways:
- Apoptosis Induction : Studies have shown that these compounds can trigger apoptosis in cancer cells through mitochondrial pathways, leading to cell death.
- Cell Cycle Arrest : Certain derivatives have been observed to cause cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation.
- Neuroprotection : The modulation of neuroinflammatory processes may lead to enhanced neuronal survival in neurodegenerative conditions.
Case Studies
Several case studies highlight the therapeutic potential of alpha-L-Glucopyranose derivatives:
- Pancreatic Cancer Study : A study involving PANC-1 cells demonstrated that treatment with tribenzoate derivatives resulted in a significant reduction in cell viability and increased apoptosis markers.
- Neurodegenerative Disease Models : In animal models of Alzheimer's disease, administration of glyceryl tribenzoate showed improvements in cognitive function and reduced amyloid plaque formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
